molecular formula C10H12O2 B1193916 Cresyl glycidyl ether CAS No. 26447-14-3

Cresyl glycidyl ether

Cat. No.: B1193916
CAS No.: 26447-14-3
M. Wt: 164.2 g/mol
InChI Key: CUFXMPWHOWYNSO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Cresyl glycidyl ether is synthesized through the reaction of cresol with epichlorohydrin in the presence of a base, typically sodium hydroxide. The reaction proceeds via the formation of an intermediate glycidyl chloride, which then reacts with cresol to form this compound .

Industrial Production Methods: In industrial settings, the production of this compound involves the continuous addition of epichlorohydrin to a mixture of cresol and sodium hydroxide. The reaction is carried out at elevated temperatures, typically around 50-70°C, to ensure complete conversion. The product is then purified through distillation to remove any unreacted starting materials and by-products .

Chemical Reactions Analysis

Types of Reactions: Cresyl glycidyl ether undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common nucleophiles include primary and secondary amines, alcohols, and thiols.

Major Products Formed:

Mechanism of Action

Cresyl glycidyl ether exerts its effects primarily through its glycidyl functionality. The epoxide group in this compound is highly reactive and can undergo ring-opening reactions with various nucleophiles. This reactivity allows it to act as a cross-linking agent, forming covalent bonds with other molecules and thereby enhancing the mechanical properties and stability of the resulting materials .

Properties

IUPAC Name

2-[(4-methylphenoxy)methyl]oxirane
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InChI

InChI=1S/C10H12O2/c1-8-2-4-9(5-3-8)11-6-10-7-12-10/h2-5,10H,6-7H2,1H3
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InChI Key

CUFXMPWHOWYNSO-UHFFFAOYSA-N
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Canonical SMILES

CC1=CC=C(C=C1)OCC2CO2
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Molecular Formula

C10H12O2
Record name CRESYL GLYCIDYL ETHER
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DSSTOX Substance ID

DTXSID3024863
Record name p-Cresyl glycidyl ether
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Molecular Weight

164.20 g/mol
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Physical Description

Cresyl glycidyl ether is a colorless liquid. Sinks and mixes with water. (USCG, 1999), Clear colorless liquid; [HSDB]
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Boiling Point

498 °F at 760 mmHg (approx.) (USCG, 1999), 170 to 195 °C at 100 mbar
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Flash Point

less than 200 °F (NTP, 1992), 200 °F (Open Cup)
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Solubility

Insoluble (less than of equal to 1 mg/mL at 70 °F) (NTP, 1992)
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Density

1.09 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.14 at 25 °C
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Vapor Pressure

0.04 [mmHg]
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Color/Form

Clear, colorless Liquid

CAS No.

26447-14-3, 2186-24-5
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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